

Application Notes and Protocols for Rubidium in Photovoltaic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rubidium selenide	
Cat. No.:	B1605171	Get Quote

Introduction

Rubidium Selenide (Rb2Se) is an inorganic semiconductor compound with the chemical formula Rb2Se.[1] While it possesses optoelectronic and electronic properties, its direct application as a primary light-absorbing layer in high-efficiency photovoltaic cells is not extensively documented in current research literature.[2] However, the element rubidium, introduced in various forms, plays a critical and well-documented role in advancing the performance of state-of-the-art solar cell technologies, particularly Perovskite and Copper Indium Gallium Selenide (CIGS) solar cells.

These application notes provide an overview of the two primary applications of rubidium in photovoltaics: as a cation additive in perovskite absorbers and in post-deposition surface treatments for CIGS thin films. The protocols and data presented are synthesized from peer-reviewed literature to guide researchers and scientists in the field.

Application 1: Rubidium as a Cation Additive in Perovskite Solar Cells

Application Note:

The incorporation of small amounts of inorganic cations, such as rubidium (Rb⁺), into organic-inorganic lead halide perovskite absorbers has become a key strategy for achieving high power conversion efficiencies (PCE) and improving device stability.[3] In these multi-cation



perovskites, rubidium is often used alongside cesium (Cs+), methylammonium (MA+), and formamidinium (FA+).[4]

The primary roles of the rubidium cation are to:

- Enhance Stability: Rubidium's inclusion in the perovskite lattice helps to stabilize the photoactive perovskite phase and suppress the formation of undesirable, non-photoactive phases.[3][5]
- Reduce Defects: The presence of Rb⁺ can passivate defects within the perovskite crystal structure and at grain boundaries, leading to a reduction in non-radiative, trap-assisted recombination.[4]
- Improve Photovoltaic Performance: By reducing recombination and improving material quality, rubidium additives lead to significant increases in open-circuit voltage (Vo_c) and fill factor (FF), contributing to a higher overall PCE.[5][6] Research has shown that incorporating rubidium can lead to stabilized efficiencies of over 21%.[6]

Data Presentation: Performance of Rubidium-Containing Perovskite Solar Cells

The following table summarizes the performance of a champion perovskite solar cell incorporating rubidium in a multi-cation formula (RbCsMAFA) compared to a cell without rubidium.

Perovskite Compositio n	V _{0c} (mV)	J₅ _c (mA/cm²)	Fill Factor (FF)	Stabilized PCE (%)	Reference
(MAFA)Pb(IB r)3	1120	-	0.75	-	[5]
(RbCsMAFA) Pb(IBr)₃	1180	-	0.81	21.6	[5][6]

Experimental Protocol: Fabrication of a Multi-Cation Perovskite Solar Cell (RbCsMAFA)

Methodological & Application





This protocol describes a general method for fabricating an inverted p-i-n planar perovskite solar cell using a spin-coating technique for the rubidium-containing perovskite layer.

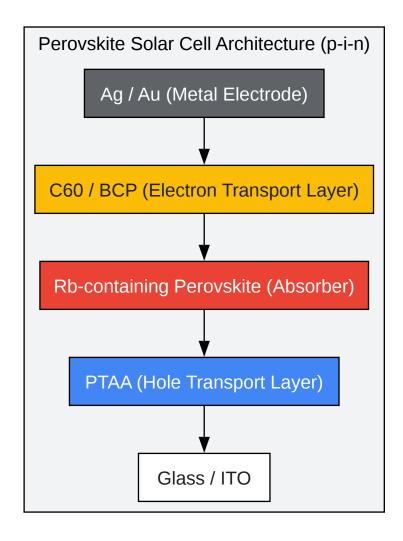
- Substrate Preparation:
 - Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
 - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes immediately before use.
- Hole Transport Layer (HTL) Deposition:
 - Deposit a layer of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) onto the cleaned ITO substrate by spin-coating a PTAA solution in toluene (2 mg/mL) at 6000 rpm for 30 seconds.
 - Anneal the substrates at 100°C for 10 minutes.
- Perovskite Precursor Solution Preparation (for RbCsMAFA):
 - Prepare a stock solution of mixed cations and halides in a solvent mixture of DMF and DMSO (4:1 volume ratio).
 - The final precursor concentrations for a 1M solution would typically be: Formamidinium lodide (FAI): 1M, Lead Iodide (PbI₂): 1.1M, Methylammonium Bromide (MABr): 0.2M, Lead Bromide (PbBr₂): 0.2M.
 - From separate stock solutions, add Cesium Iodide (CsI) and Rubidium Iodide (RbI) to achieve a final concentration that is typically 5% of the total A-site cation concentration.
- Perovskite Film Deposition:
 - Transfer the substrates with the HTL into a nitrogen-filled glovebox.



- $\circ~$ Dispense ~40 μL of the rubidium-containing perovskite precursor solution onto the substrate.
- Spin-coat in a two-step process: 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.
- \circ During the second step, with ~15 seconds remaining, dispense 100 μ L of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
- Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.
- Electron Transport Layer (ETL) and Electrode Deposition:
 - Deposit a layer of C60 (fullerene) onto the perovskite film via thermal evaporation.
 - Deposit a thin layer of Bathocuproine (BCP) via thermal evaporation on top of the C60.
 - Finally, deposit the top metal electrode (e.g., 100 nm of Silver or Gold) by thermal evaporation through a shadow mask.

Mandatory Visualizations:

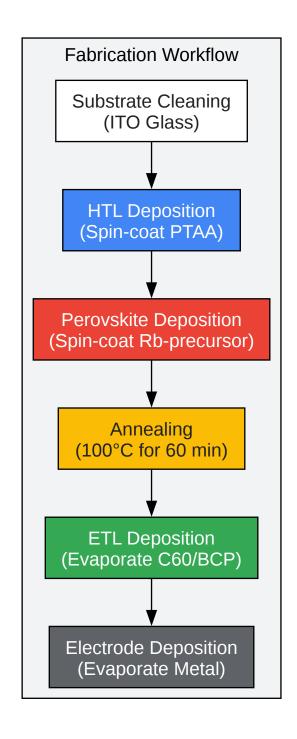




Click to download full resolution via product page

Caption: Device architecture of a p-i-n perovskite solar cell.





Click to download full resolution via product page

Caption: Experimental workflow for perovskite cell fabrication.

Application 2: Rubidium Fluoride Post-Deposition Treatment for CIGS Solar Cells



Application Note:

Copper Indium Gallium Selenide (CIGS) is a leading thin-film photovoltaic technology. A key advancement in CIGS technology has been the use of alkali post-deposition treatments (PDT) to passivate defects and improve device performance. Rubidium Fluoride (RbF) PDT has been particularly effective, leading to record CIGS solar cell efficiencies of up to 22.6%.[7][8]

The treatment involves evaporating a thin layer of RbF onto the CIGS absorber layer after its formation. During a subsequent annealing step, the rubidium diffuses into the CIGS, with its primary effects being:

- Grain Boundary Passivation: Rubidium preferentially segregates at the grain boundaries (GBs) of the polycrystalline CIGS film.[7][8] This passivation of defects at the GBs reduces charge carrier recombination, which is a major loss mechanism in thin-film solar cells.
- Surface Modification: The RbF treatment can modify the chemical nature of the CIGS surface, which can lead to a more favorable interface with the subsequent buffer layer (typically CdS).[9]
- Enhanced Carrier Collection: By reducing recombination at the grain boundaries, the collection of photogenerated charge carriers is significantly improved, boosting the shortcircuit current and open-circuit voltage.

Data Presentation: Impact of RbF-PDT on CIGS Solar Cell Performance

CIGS Treatment	Vo _c (V)	J _{sc} (mA/cm²)	Fill Factor (FF) (%)	PCE (%)	Reference
No PDT (Reference)	-	-	-	< 20	[8]
With RbF- PDT	-	-	-	up to 22.6	[7][8]

Experimental Protocol: Rubidium Fluoride Post-Deposition Treatment (RbF-PDT) of CIGS



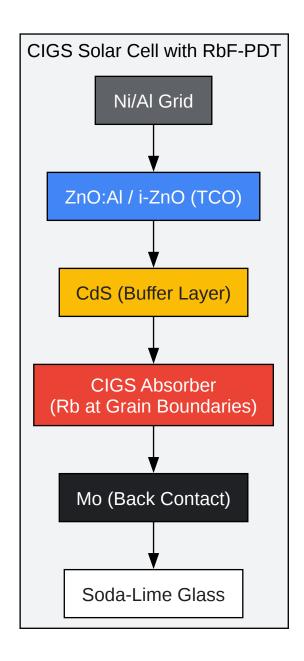
This protocol outlines the general steps for applying an RbF-PDT to a co-evaporated CIGS absorber film.

• CIGS Absorber Deposition:

- Deposit a CIGS thin film on a molybdenum-coated soda-lime glass substrate. This is typically done using a multi-stage co-evaporation process involving sources for Cu, In, Ga, and Se in a high-vacuum chamber.
- The substrate temperature during deposition is typically held between 500-600°C.
- RbF Post-Deposition Treatment:
 - After CIGS deposition, cool the substrate to a specific temperature, typically between 300-350°C.
 - Without breaking vacuum, evaporate a thin layer of RbF onto the CIGS surface. The RbF is heated in an effusion cell, and the deposition thickness is controlled by a quartz crystal microbalance. The nominal thickness is typically in the range of 5-20 nm.
 - Maintain the substrate temperature during and for a short period after the RbF evaporation to allow for diffusion of rubidium into the CIGS layer.
- Buffer Layer and Window Layer Deposition:
 - After the RbF-PDT and cooling, the sample is typically transferred for the deposition of the subsequent layers.
 - Deposit a thin n-type buffer layer, commonly Cadmium Sulfide (CdS), via chemical bath deposition (CBD).
 - Deposit a transparent conductive oxide (TCO) window layer, such as i-ZnO/ZnO:Al, via sputtering.
- Grid and Device Completion:
 - Deposit a metal contact grid (e.g., Ni/Al) on top of the TCO layer to complete the device.



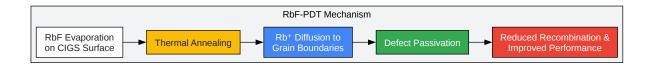
Mandatory Visualizations:



Click to download full resolution via product page

Caption: Layered architecture of a CIGS solar cell.





Click to download full resolution via product page

Caption: Logical workflow of the RbF-PDT passivation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Rubidium selenide Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 6. Incorporation of rubidium cations into perovskite solar cells improves photovoltaic performance PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Rubidium Fluoride Post-Deposition Treatment: Impact on the Chemical Structure of the Cu(In,Ga)Se2 Surface and CdS/Cu(In,Ga)Se2 Interface in Thin-Film Solar Cells [escholarship.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Rubidium in Photovoltaic Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605171#applications-of-rubidium-selenide-in-photovoltaic-cells]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com